![molecular formula C12H25ClN2O B1424025 N,N-Dipropyl-2-piperidinecarboxamide hydrochloride CAS No. 1236254-68-4](/img/structure/B1424025.png)
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of N,N-Dipropyl-2-piperidinecarboxamide hydrochloride consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carboxamide group and two propyl groups . The molecular weight of this compound is 248.79 g/mol.
Physical And Chemical Properties Analysis
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride is a solid compound . The specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.
Scientific Research Applications
Neuroscience Research
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride: is a piperidine derivative, a class of compounds that are crucial in neuroscience research. Piperidine structures are often explored for their potential effects on the central nervous system (CNS), including neuroprotection, modulation of neurotransmitter systems, and as potential treatments for neurodegenerative diseases .
Pharmacological Studies
In pharmacology, piperidine derivatives like N,N-Dipropyl-2-piperidinecarboxamide hydrochloride are investigated for their therapeutic potential. They are present in various classes of pharmaceuticals and are studied for their biological activities, which include analgesic, anticonvulsant, and anti-inflammatory properties .
Biochemical Applications
Biochemically, N,N-Dipropyl-2-piperidinecarboxamide hydrochloride may be used as a building block for the synthesis of more complex molecules. Its role in the development of fast and cost-effective methods for the synthesis of substituted piperidines is significant, as these compounds are important in the creation of biologically active molecules .
Medicinal Chemistry
In medicinal chemistry, this compound’s applications extend to the design and synthesis of new drugs. Its piperidine core is a common feature in many therapeutic agents, and modifications to its structure can lead to the discovery of novel pharmacophores with improved efficacy and safety profiles .
Analytical Chemistry
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride: can be used as a reference compound or a standard in analytical procedures. It helps in the development of analytical methods for the detection and quantification of related substances in various samples .
Environmental Science
While direct applications in environmental science are not explicitly documented, piperidine derivatives are often assessed for their environmental impact. Research may focus on the biodegradability, toxicity, and potential accumulation of these compounds in ecosystems .
properties
IUPAC Name |
N,N-dipropylpiperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-3-9-14(10-4-2)12(15)11-7-5-6-8-13-11;/h11,13H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQVEFJSNOKZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dipropyl-2-piperidinecarboxamide hydrochloride | |
CAS RN |
1236254-68-4 | |
Record name | 2-Piperidinecarboxamide, N,N-dipropyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1236254-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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